pubescene D
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Overview
Description
pubescene D is a natural product found in Euphorbia hirsuta with data available.
Scientific Research Applications
Multidrug Resistance Reversing Activity
Pubescene D, a macrocyclic jatrophane diterpene polyester, has been identified in Euphorbia pubescens. Notably, it exhibits potent multidrug resistance (MDR) reversing activity on mouse lymphoma cells, displaying stronger activity compared to the positive control verapamil (Valente et al., 2004).
Inhibition of Tumor Cell Growth
Research has shown that this compound and related compounds are moderate inhibitors of the growth of human tumor cell lines, such as MCF-7, NCI-H460, and SF-268. This suggests potential applications in cancer research and treatment (Valente et al., 2004).
Impact on Human Cancer Cell Lines
Further studies on jatrophane diterpenes, including this compound, have indicated a moderate growth inhibitory effect on the NCI-H460 lung cancer cell line, suggesting its potential use in therapeutic applications against certain types of cancer (Valente et al., 2003).
Properties
Molecular Formula |
C31H40O8 |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
[(1S,2R,3aR,5E,9R,11R,12E,13aS)-1,9-diacetyloxy-3a-hydroxy-2,5,8,8,12-pentamethyl-4-oxo-1,2,3,7,9,10,11,13a-octahydrocyclopenta[12]annulen-11-yl] benzoate |
InChI |
InChI=1S/C31H40O8/c1-18-13-14-30(6,7)26(37-21(4)32)16-25(39-29(35)23-11-9-8-10-12-23)19(2)15-24-27(38-22(5)33)20(3)17-31(24,36)28(18)34/h8-13,15,20,24-27,36H,14,16-17H2,1-7H3/b18-13+,19-15+/t20-,24+,25-,26-,27+,31-/m1/s1 |
InChI Key |
UAKCWZDVHJZVRU-CJSPNJQUSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@H]([C@H]1OC(=O)C)/C=C(/[C@@H](C[C@H](C(C/C=C(/C2=O)\C)(C)C)OC(=O)C)OC(=O)C3=CC=CC=C3)\C)O |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C)C=C(C(CC(C(CC=C(C2=O)C)(C)C)OC(=O)C)OC(=O)C3=CC=CC=C3)C)O |
Synonyms |
pubescene D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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